

Triethylphosphine Oxide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Triethylphosphine oxide

Cat. No.: B1581582

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Abstract

Triethylphosphine oxide (TEPO) is a versatile organophosphorus compound with significant applications in synthetic chemistry and materials science. This technical guide provides an in-depth overview of its chemical identifiers, physical and spectroscopic properties, synthesis and purification methods, and key applications, particularly its role as a ligand in catalysis. Detailed experimental insights and safety information are also presented to support its practical use in research and development.

Chemical Identity and Physical Properties

Triethylphosphine oxide is a colorless to white, hygroscopic crystalline solid at room temperature. It is characterized by a strong P=O double bond, which dictates much of its chemical behavior and physical properties.

Table 1: Chemical Identifiers for **Triethylphosphine Oxide**

| Identifier | Value |
|-------------------|---|
| CAS Number | 597-50-2 |
| PubChem CID | 79061[1] |
| Molecular Formula | C ₆ H ₁₅ OP[1] |
| Molecular Weight | 134.16 g/mol [1] |
| InChI | InChI=1S/C6H15OP/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3[1] |
| InChIKey | ZSSWXNPRLJLCDU-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCP(=O)(CC)CC[1] |
| Synonyms | (Diethylphosphoryl)ethane, TEPO |

Table 2: Physicochemical Properties of **Triethylphosphine Oxide**

| Property | Value | Reference |
|------------------|--------------------|-----------|
| Melting Point | 48-52 °C | |
| Boiling Point | 84-85 °C at 3 mmHg | [2] |
| Water Solubility | Soluble | [2] |
| Appearance | White needles | [2] |
| Stability | Hygroscopic | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **triethylphosphine oxide**. The following data summarizes its key spectral features.

Table 3: Spectroscopic Data for **Triethylphosphine Oxide**

| Technique | Key Features and Chemical Shifts (δ) |
|---------------------|---|
| ^{31}P NMR | The ^{31}P NMR spectrum shows a single resonance, the chemical shift of which is sensitive to the solvent and coordination environment. It is often used as a probe for Lewis acidity. [3] [4] [5] |
| ^1H NMR | The proton NMR spectrum exhibits characteristic signals for the ethyl groups, typically a triplet for the methyl protons and a quartet for the methylene protons, with coupling to both protons and the phosphorus atom. |
| ^{13}C NMR | The carbon NMR spectrum displays two distinct signals corresponding to the methyl and methylene carbons of the ethyl groups. |
| FT-IR | The infrared spectrum is dominated by a strong absorption band corresponding to the $\text{P}=\text{O}$ stretching vibration. |
| Raman | The Raman spectrum also shows a characteristic peak for the $\text{P}=\text{O}$ stretch, along with other bands for $\text{P}-\text{C}$ and $\text{C}-\text{H}$ vibrations. |
| Mass Spec. | The mass spectrum typically shows the molecular ion peak and fragmentation patterns corresponding to the loss of ethyl and other small groups. [1] |

Synthesis and Purification

Synthesis via Oxidation of Triethylphosphine

The most common method for the synthesis of **triethylphosphine oxide** is the oxidation of its precursor, triethylphosphine.

Experimental Protocol: Oxidation of Triethylphosphine

- Reaction: $R_3P + 1/2 O_2 \rightarrow R_3PO$ (where $R = C_2H_5$)[6]
- Procedure: Triethylphosphine is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon).[7] The oxidation can be carried out by controlled exposure to an oxidizing agent. A common laboratory-scale method involves dissolving triethylphosphine in a suitable organic solvent (e.g., toluene or dichloromethane) and then introducing an oxidizing agent, such as hydrogen peroxide or even atmospheric oxygen, under controlled conditions to manage the exothermic reaction.[6][8]
- Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The crude **triethylphosphine oxide** can then be purified.

Purification

Purification of phosphine oxides is often necessary to remove unreacted starting materials or byproducts.

Experimental Protocol: Purification by Recrystallization

- Principle: Recrystallization is an effective method for purifying solid **triethylphosphine oxide**. The choice of solvent is critical; a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
- Procedure: The crude **triethylphosphine oxide** is dissolved in a minimal amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate). The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Applications in Organic Synthesis

Triethylphosphine oxide finds significant use as a ligand in various transition metal-catalyzed cross-coupling reactions.

Ligand in Suzuki-Miyaura Coupling

Phosphine oxides, including TEPO, can act as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are pivotal for the formation of C-C bonds.[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A typical procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst, a base, and a phosphine-based ligand in an appropriate solvent.

- To a reaction vessel under an inert atmosphere, add the aryl halide, the organoboron reagent, and the base (e.g., K_2CO_3 , CS_2CO_3).
- Add the solvent (e.g., toluene, dioxane, or a mixture with water).
- Add the palladium precursor (e.g., $Pd(OAc)_2$) and the **triethylphosphine oxide** ligand.
- Heat the reaction mixture with stirring for the required time, monitoring the progress by techniques like TLC or GC.
- Upon completion, the reaction is cooled, and the product is extracted with an organic solvent, followed by purification, typically by column chromatography.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction



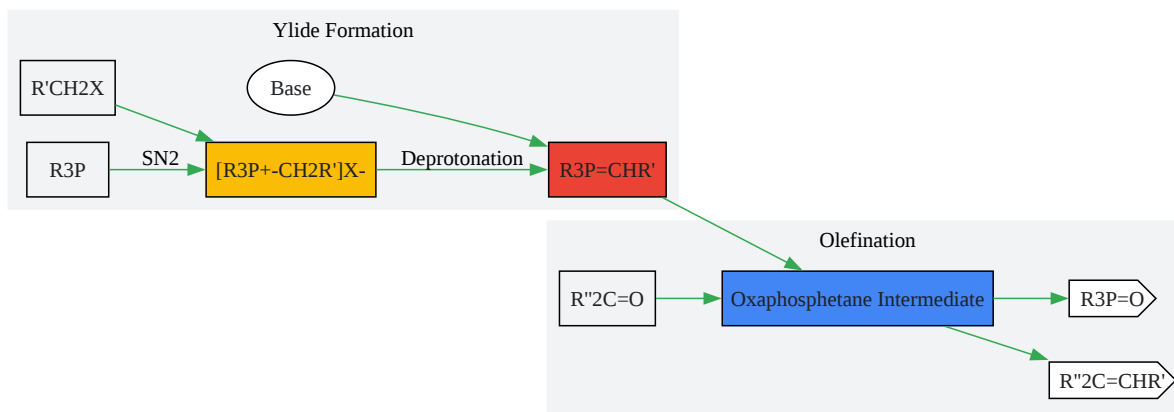
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Byproduct in the Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. A stoichiometric amount of a phosphine oxide, often triphenylphosphine oxide, is generated as a byproduct.^{[10][11][12][13]} The strong $P=O$ bond formation is a key driving force for this reaction.^[10]

Diagram: The Wittig Reaction Workflow



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